

N4-Acetylsulfanilamide in Early Drug Discovery Screening: An In-depth Technical Guide

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Compound of Interest

Compound Name: N4-AcetylSulfanilamide

Cat. No.: B1175526

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfanilamide is a well-characterized sulfonamide and a primary metabolite of the antibiotic sulfanilamide.[1] Historically, the parent compound, sulfanilamide, was a cornerstone in the dawn of antimicrobial chemotherapy.[2] While the N4-acetylation significantly diminishes its antibacterial potency, **N4-Acetylsulfanilamide** has emerged as a valuable tool and lead compound in its own right, particularly in the exploration of other therapeutic targets.[1][3]

This technical guide provides a comprehensive overview of **N4-Acetylsulfanilamide**'s role in early drug discovery screening. It details its physicochemical properties, summarizes its known quantitative bioactivity, provides in-depth experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

The Enduring Relevance of the Sulfonamide Scaffold

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, featured in a wide array of FDA-approved drugs.[4] This functional group is a versatile building block, enabling the synthesis of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[5][6] The continued interest in sulfonamides is driven by their synthetic tractability and their ability to target a variety of enzymes and receptors.[4][5]

Data Presentation: Physicochemical and Bioactivity Profile

A clear understanding of a compound's physicochemical and biological properties is fundamental to any drug discovery campaign. The following tables provide a consolidated view of quantitative data for **N4-Acetylsulfanilamide**.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	[7] [8]
Molecular Weight	214.24 g/mol	[7] [8]
Melting Point	214-217 °C	[7]
Water Solubility	Slightly soluble	[7]
LogP	2.14650	[9]
pKa	10.44	[8]

Quantitative Bioactivity Data

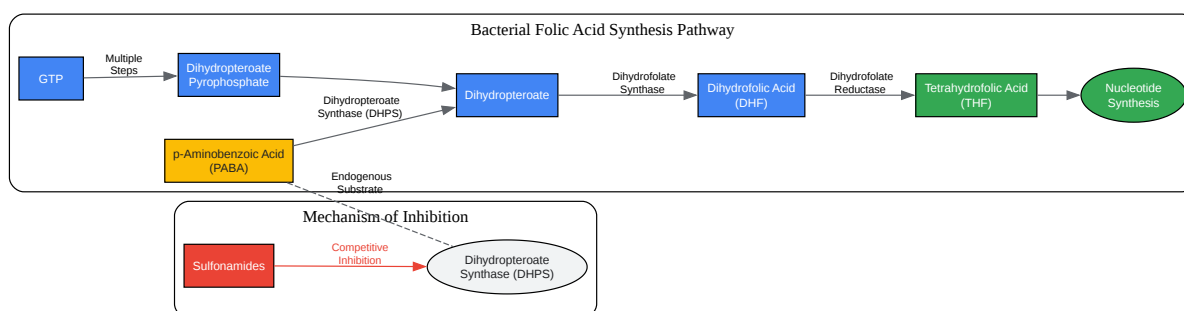
Target	Assay Type	Result Type	Value (nM)	Reference(s)
Carbonic Anhydrase II (human)	Enzyme Inhibition	K _i	246	[1]
Carbonic Anhydrase IX (human)	Enzyme Inhibition	K _i	135	[1]
Carbonic Anhydrase XII (human)	Enzyme Inhibition	K _i	49	[1]

Note on Antimicrobial Activity: It is important to note that N4-acetylated sulfonamide metabolites generally exhibit no significant antimicrobial activity.[\[3\]](#) Therefore, Minimum Inhibitory

Concentration (MIC) values for **N4-Acetylsulfanilamide** against common bacterial strains are typically not reported, as they are considered inactive in this context.

Signaling Pathway: Bacterial Folic Acid Biosynthesis

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.[10]



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Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for generating high-quality data in drug discovery. The following sections provide detailed methodologies for key assays relevant to the evaluation of **N4-Acetylsulfanilamide**.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory constant (K_i) of **N4-Acetylsulfanilamide** against specific carbonic anhydrase (CA) isoforms.

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO_2 to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically using a pH indicator.

Materials:

- Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- **N4-Acetylsulfanilamide**
- Acetazolamide (positive control)
- Tris-HCl buffer (20 mM, pH 8.3)
- Phenol red indicator (0.2 mM)
- CO_2 -saturated water
- Stopped-flow spectrophotometer

Procedure:

- Reagent Preparation: Prepare stock solutions of **N4-Acetylsulfanilamide** and acetazolamide in DMSO. Prepare serial dilutions in Tris-HCl buffer.
- Enzyme and Inhibitor Pre-incubation: In a suitable vessel, pre-incubate the CA isoenzyme with varying concentrations of **N4-Acetylsulfanilamide** for 15 minutes at 25°C .
- Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO_2 -saturated water in the stopped-flow instrument.
- Data Acquisition: Monitor the change in absorbance of the phenol red indicator at 557 nm for a short duration (e.g., 10-20 seconds).

- Data Analysis: Calculate the initial rates of reaction. Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the K_i value using the Cheng-Prusoff equation.^{[5][11]}

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

- **N4-Acetylsulfanilamide**
- Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Microplate reader (optional, for spectrophotometric reading)

Procedure:

- Compound Preparation: Prepare a stock solution of **N4-Acetylsulfanilamide** in a suitable solvent (e.g., DMSO) and create serial two-fold dilutions in CAMHB directly in the 96-well plate.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.

- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The results can also be read spectrophotometrically by measuring the optical density at 600 nm.[12]

Mutagenicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of **N4-Acetylsulfanilamide** using a bacterial reverse mutation assay.

Principle: The Ames test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (his-). The assay measures the ability of a test compound to induce reverse mutations, resulting in the restoration of histidine prototrophy (his+), allowing growth on a histidine-deficient medium. The test is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic conversion to become active.

Materials:

- **N4-Acetylsulfanilamide**
- *Salmonella typhimurium* tester strains (e.g., TA98, TA100)
- S9 fraction from Aroclor- or phenobarbital/ β -naphthoflavone-induced rat liver
- Cofactor solution (NADP, Glucose-6-phosphate)
- Minimal glucose agar plates
- Top agar containing a trace amount of histidine and biotin

Procedure:

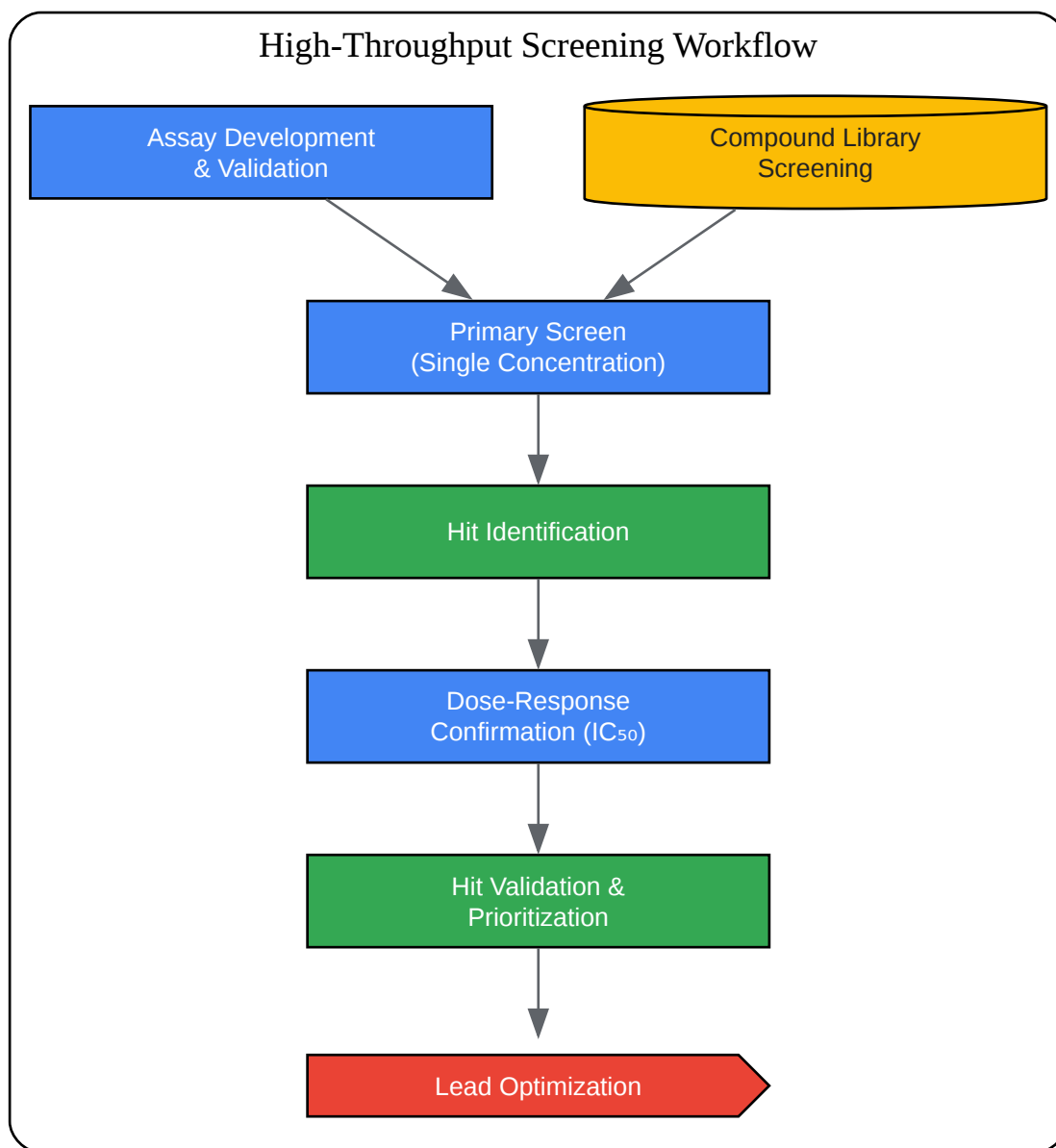
- Compound Preparation: Prepare a range of concentrations of **N4-Acetylsulfanilamide** in a suitable solvent.

- Assay Execution:
 - Without S9 activation: In a test tube, mix the Salmonella tester strain with the test compound. Add molten top agar and pour the mixture onto a minimal glucose agar plate.
 - With S9 activation: In a test tube, mix the Salmonella tester strain, the S9 mix (S9 fraction + cofactor solution), and the test compound. Add molten top agar and pour the mixture onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Data Collection: Count the number of revertant colonies on each plate.
- Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least two-fold greater than the spontaneous revertant count (negative control).[\[9\]](#)[\[13\]](#)

Experimental and Logical Workflows

Visualizing workflows is crucial for planning and executing complex experimental campaigns in drug discovery.

General High-Throughput Screening (HTS) Workflow



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Caption: A typical workflow for a high-throughput screening campaign.

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